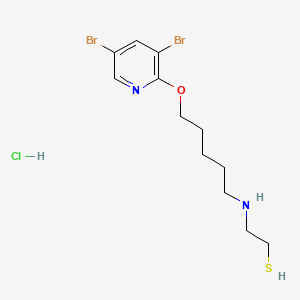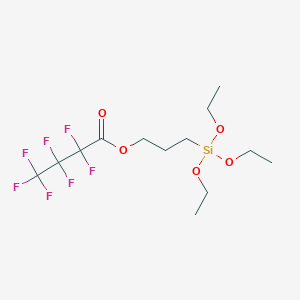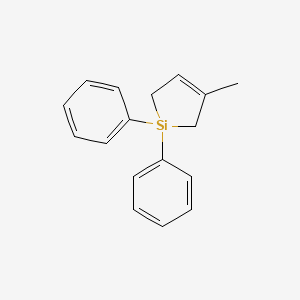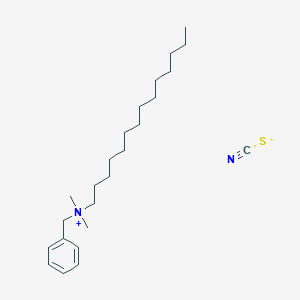
Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H19Br2ClN2OS. This compound is known for its unique structure, which includes a pyridine ring substituted with bromine atoms and an ethanethiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps One common method includes the reaction of 3,5-dibromopyridine with a suitable alkylating agent to introduce the pentyl chainThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and maintaining high purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The bromine atoms on the pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine-substituted positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Debrominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-(5-(3,5-dibromo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The presence of bromine atoms and the ethanethiol group contribute to its reactivity and ability to form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethiol, 2-(5-(3-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(3,5-dichloro-2-pyridyloxy)pentyl)amino-, hydrochloride
Uniqueness
This distinguishes it from similar compounds that may have different halogen substitutions or lack the ethanethiol group .
Propriétés
Numéro CAS |
41287-50-7 |
|---|---|
Formule moléculaire |
C12H19Br2ClN2OS |
Poids moléculaire |
434.62 g/mol |
Nom IUPAC |
2-[5-(3,5-dibromopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H18Br2N2OS.ClH/c13-10-8-11(14)12(16-9-10)17-6-3-1-2-4-15-5-7-18;/h8-9,15,18H,1-7H2;1H |
Clé InChI |
WGCVOMFFZDPNMG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)OCCCCCNCCS)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)











